molecular formula C9H14N2O3 B11724548 Ethyl 3-(2-Cyano-N-methylacetamido)propanoate

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate

Cat. No.: B11724548
M. Wt: 198.22 g/mol
InChI Key: DVNCBZHLJHVJLS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is known for its utility in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate typically involves the reaction of β-alanine with ethyl chloroformate and N-methylacetamide in the presence of a base . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate can be compared to other esters and amides:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-[(2-cyanoacetyl)-methylamino]propanoate

InChI

InChI=1S/C9H14N2O3/c1-3-14-9(13)5-7-11(2)8(12)4-6-10/h3-5,7H2,1-2H3

InChI Key

DVNCBZHLJHVJLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)C(=O)CC#N

Origin of Product

United States

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